REACTION_CXSMILES
|
[Br:1][C:2]1[C:11](Br)=[N:10][C:9]2[C:4](=[CH:5][C:6]([Cl:14])=[C:7]([Cl:13])[CH:8]=2)[N:3]=1.C[N:16](C=O)C>>[Br:1][C:2]1[C:11]([NH2:16])=[N:10][C:9]2[C:4](=[CH:5][C:6]([Cl:14])=[C:7]([Cl:13])[CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC2=CC(=C(C=C2N=C1Br)Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Anhydrous ammonia was bubbled into the solution
|
Type
|
CUSTOM
|
Details
|
DMF was removed in vacuo at 70° C
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a pad of silica gel (one inch thick)
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetone
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC2=CC(=C(C=C2N=C1N)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |